Welcome to the BenchChem Online Store!
molecular formula C13H19ClS B8456821 3-[Chloro(cyclohexyl)methyl]-2,5-dimethylthiophene

3-[Chloro(cyclohexyl)methyl]-2,5-dimethylthiophene

Cat. No. B8456821
M. Wt: 242.81 g/mol
InChI Key: WOBJMUXOBUPPRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08309580B2

Procedure details

To a solution of cyclohexyl(2,5-dimethylthiophen-3-yl)methanol (643 mg) synthesized above in toluene (10 mL) was added thionyl chloride (314 μL), and the mixture was stirred at room temperature for 6 hr. The reaction mixture was poured into ice-cooled saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over magnesium sulfate and concentrated under reduced pressure to give the title compound (653 mg, 94%) as a brown oil.
Name
cyclohexyl(2,5-dimethylthiophen-3-yl)methanol
Quantity
643 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
314 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:7]([C:9]2[CH:13]=[C:12]([CH3:14])[S:11][C:10]=2[CH3:15])O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.S(Cl)([Cl:18])=O.C(=O)([O-])O.[Na+]>C1(C)C=CC=CC=1>[Cl:18][CH:7]([CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)[C:9]1[CH:13]=[C:12]([CH3:14])[S:11][C:10]=1[CH3:15] |f:2.3|

Inputs

Step One
Name
cyclohexyl(2,5-dimethylthiophen-3-yl)methanol
Quantity
643 mg
Type
reactant
Smiles
C1(CCCCC1)C(O)C1=C(SC(=C1)C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
314 μL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 6 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured into ice-
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC(C1=C(SC(=C1)C)C)C1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 653 mg
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.